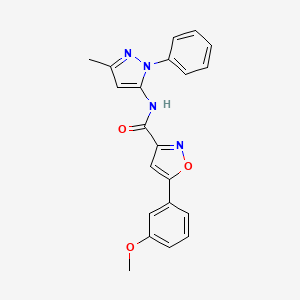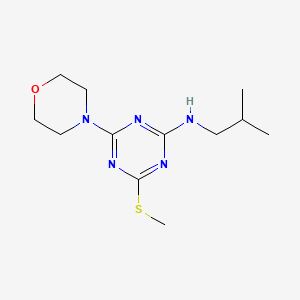![molecular formula C15H20N2O2 B5789896 N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity, learning, and memory. CPP has been used in various studies to investigate the role of NMDA receptors in different physiological and pathological conditions.
科学的研究の応用
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used in various studies to investigate the role of NMDA receptors in different physiological and pathological conditions. For example, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used to study the mechanisms of synaptic plasticity in the hippocampus, which is a brain region involved in learning and memory. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been used to investigate the role of NMDA receptors in pain perception, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and blocks its action. The NMDA receptor is involved in the regulation of calcium influx into neurons, which is important for synaptic plasticity and neuronal survival. By blocking the NMDA receptor, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can modulate the activity of neurons and affect their function.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in different experimental models. For example, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can block long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can also induce neurotoxicity in certain conditions, such as hypoxia-ischemia or epileptic seizures. On the other hand, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can have neuroprotective effects in other conditions, such as traumatic brain injury or stroke.
実験室実験の利点と制限
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has several advantages as a research tool, such as its potency, specificity, and reversibility. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a highly selective inhibitor of the NMDA receptor, which means that it does not affect other types of glutamate receptors. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is also reversible, which allows for the modulation of NMDA receptor activity in a controlled manner. However, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has some limitations as well, such as its potential toxicity and off-target effects. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can induce neurotoxicity in certain conditions, which can limit its use in some experimental models. In addition, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can affect other ion channels and receptors at high concentrations, which can complicate the interpretation of results.
将来の方向性
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research has opened up many avenues for future investigation. Some of the future directions for N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research include:
1. Investigating the role of NMDA receptors in different brain regions and cell types.
2. Developing more selective and potent NMDA receptor antagonists.
3. Studying the mechanisms of synaptic plasticity and learning and memory.
4. Investigating the role of NMDA receptors in pain perception and addiction.
5. Developing new therapeutic strategies for neurodegenerative diseases based on NMDA receptor modulation.
Conclusion:
In conclusion, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a potent inhibitor of the NMDA receptor that has been extensively studied for its scientific research applications. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used to investigate the role of NMDA receptors in different physiological and pathological conditions, such as synaptic plasticity, pain perception, stroke, and neurodegenerative diseases. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has several advantages as a research tool, such as its potency, specificity, and reversibility, but also has some limitations, such as its potential toxicity and off-target effects. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research has opened up many avenues for future investigation, which can lead to a better understanding of the role of NMDA receptors in different biological processes and the development of new therapeutic strategies for neurological disorders.
合成法
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can be synthesized by reacting 2-(1-piperidinylcarbonyl)benzoic acid with propionyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified by recrystallization or column chromatography. The chemical structure of N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is shown below:
特性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-13-9-5-4-8-12(13)15(19)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVUQCTYPTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)



![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)

![2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)

![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)